![molecular formula C13H17BrClN B2514381 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride CAS No. 2490401-52-8](/img/structure/B2514381.png)
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromophenyl compounds and pyrrolidine derivatives is a topic of interest in several papers. For instance, the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes is described, which involves the formation of luminescent complexes with potential applications in coupling reactions . Another paper details the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, highlighting the versatility of bromophenyl compounds in constructing complex heterocycles . Additionally, the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids and their ring closure products is reported, which includes the X-ray structure analysis of a related bromophenyl compound .
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is characterized in several studies. X-ray diffraction is used to determine the detailed structures of cyclopalladated and cyclometalated complexes, revealing intermolecular interactions within their crystals . The crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative is also reported, showing planarity in the molecule except for the pyrrolidin ring, which adopts an envelope conformation .
Chemical Reactions Analysis
Chemical reactions involving bromophenyl compounds and pyrrolidine derivatives are explored in the context of synthesis and functionalization. The papers describe various reactions, such as the cyclopropanation of enantiopure bromophenyl hexahydrooxazolo[3,2-a]pyridin-5-ones , and the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide through nucleophilic substitution and ester hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl and pyrrolidine compounds are inferred from their synthesis and structural analysis. Luminescent properties are observed in cyclopalladated complexes , and the crystal structure of a spiro compound reveals hydrogen bonding and π-π interactions that stabilize the supermolecular assembly . These properties are crucial for understanding the behavior of these compounds in various chemical environments and potential applications.
Applications De Recherche Scientifique
Luminescent Properties and Synthesis
Cyclometalated complexes involving 2-(4-bromophenyl)pyridine, similar in structure to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been developed. These complexes exhibit luminescence, with emission peaks ranging from 390-543 nm in dichloromethane solution under UV irradiation. They have also been applied in coupling reactions of aryl chlorides containing hydroxymethyl, showcasing their potential in synthesis applications (Xu et al., 2014).
Biological Synthesis
Pyrrolidines, a class of compounds structurally related to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been recognized for their biological effects and are used in medicine and industry. The synthesis of pyrrolidines via [3+2] cycloaddition has been studied, highlighting their significance in scientific research and potential industrial applications such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of 2-Pyrrolydinyl-1,3-Dithiolium derivatives from Propiophenones, compounds that are structurally similar to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride. These derivatives were characterized using various spectrometric and spectroscopic methods, indicating their potential for diverse applications in chemical research (Sarbu et al., 2019).
Antimicrobial and Nematicidal Activities
Cyclopropane derivatives, which share structural characteristics with 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been synthesized and shown to exhibit antimicrobial and nematicidal activities. These activities were particularly notable against bacterial and fungal strains, as well as against Meloidogyne incognita, indicating potential applications in biological research and agriculture (Banothu et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-[1-(4-bromophenyl)cyclopropyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN.ClH/c14-12-3-1-10(2-4-12)13(6-7-13)11-5-8-15-9-11;/h1-4,11,15H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFHEXWWNOEIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2(CC2)C3=CC=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

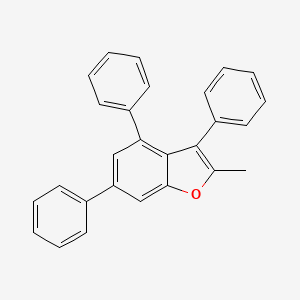
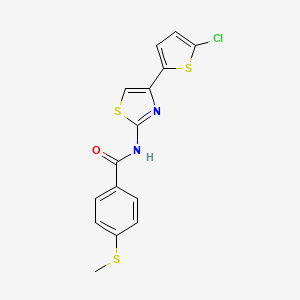

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)
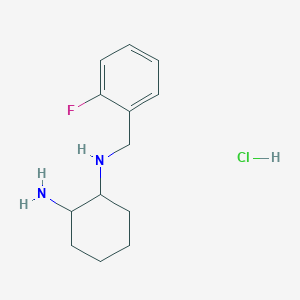
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
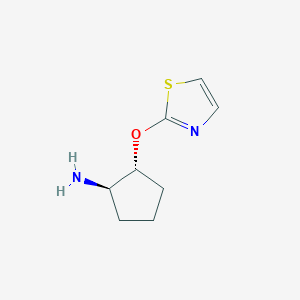
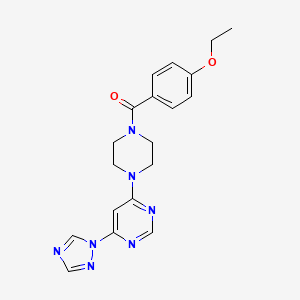
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)